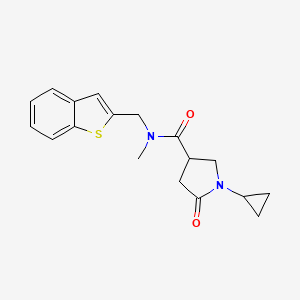![molecular formula C20H23N5O2 B5522655 5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)
5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole, is a derivative of 1,2,4-oxadiazole. These derivatives are known for their varied applications in pharmaceutical and material sciences due to their unique chemical structures and properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , involves the condensation of appropriate precursors, which include various acid hydrazides and carboxylic acids. The process typically employs cyclization techniques that lead to the formation of the oxadiazole core. Specific conditions, such as the use of phosphorous oxychloride, might be applied to synthesize substituted phenyl variants (Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a heterocyclic ring containing oxygen and nitrogen atoms. This structure contributes to the compound's electronic properties and reactivity. For instance, the presence of the pyrazole moiety and phenyl group can influence the planarity and electronic distribution within the molecule, affecting its photophysical properties (Ge et al., 2014).
科学的研究の応用
Novel Inhibitors and Anticancer Agents
Research by Latli et al. (2015) discusses a novel inhibitor with excellent pharmacokinetic properties, focusing on the synthesis of carbon-14 and deuterium-labeled compounds to study their distribution and metabolism. This approach underlines the importance of precise molecular labeling in drug development and pharmacological studies (Latli, Hrapchak, Gao, Busacca, & Senanayake, 2015).
Antitubercular Agents
Joshi et al. (2015) synthesized novel pyrrole derivatives as antitubercular agents, highlighting the significance of oxadiazole compounds in combating tuberculosis. The study presents a combined pharmacophore and molecular docking-based in silico study to understand the structure-activity relationship, demonstrating the compounds' moderate to good antitubercular activity (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Antimicrobial and Cytotoxic Effects
Desai et al. (2016) explored the synthesis and biological evaluation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, revealing compounds with potent antibacterial and antifungal activity. This research underscores the potential of these compounds in developing new antimicrobial agents (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Apoptosis Inducers and Potential Anticancer Agents
Zhang et al. (2005) identified a novel apoptosis inducer, emphasizing the role of 3-aryl-5-aryl-1,2,4-oxadiazoles in cancer treatment. The study details the synthesis and structure-activity relationship (SAR) of these compounds, offering insights into their potential as anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Synthesis and Anticancer Activity of Pyrazole Derivatives
Metwally et al. (2016) focused on the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. The study presents the reactions of these compounds with various reagents to yield derivatives with potential anticancer activity, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-12-15(2)25(22-14)17-10-11-24(13-17)19(26)9-8-18-21-20(23-27-18)16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFKFKQJAUEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)
![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)


![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)
![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)